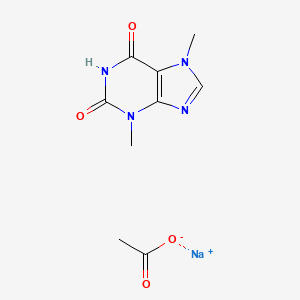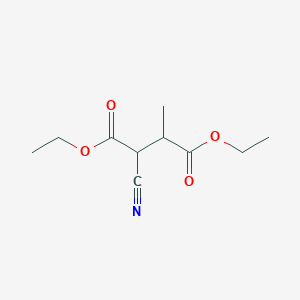
n-(2,2,2-Trichloro-1-phenylethyl)benzamide
Descripción general
Descripción
N-(2,2,2-Trichloro-1-phenylethyl)benzamide is a chemical compound with the linear formula C15H12Cl3NO . It has a molecular weight of 328.628 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 12 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen and oxygen atom each . The exact spatial arrangement of these atoms forms the unique structure of this compound.Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
N-(2,2,2-Trichloro-1-phenylethyl)benzamide and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Reimlinge et al. (1976) explored the synthesis of condensed triazines using N-(Dichlormethylen)benzamide, a related compound, demonstrating the compound's utility in creating complex chemical structures (Reimlinge, Billiau, & Lingier, 1976). Similarly, Guirado et al. (2002) reported efficient procedures for synthesizing various N-(1-alkylamino-2,2-dichloroethyl)benzamides, useful as intermediates for accessing new heterocyclic series (Guirado, Andreu, Zapata, Cerezo, & Bautista, 2002).
Applications in Medical Research
In medical research, derivatives of this compound have shown potential in various therapeutic areas. For example, Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, showing high toxicity against melanoma cells, suggesting their potential in targeted drug delivery for melanoma therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004). Clark and Davenport (1987) studied analogues of 4-amino-N-(1-phenylethyl)benzamide for anticonvulsant activity, contributing to the development of new therapeutic agents for seizure disorders (Clark & Davenport, 1987).
Herbicidal and Antimicrobial Properties
Research has also explored the use of this compound derivatives in agriculture and antimicrobial applications. Viste et al. (1970) described N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a representative of a group of benzamides with herbicidal activity on grasses, highlighting its potential agricultural utility (Viste, Cirovetti, & Horrom, 1970). Imramovský et al. (2013) prepared substituted 2-hydroxy-N-(arylalkyl)benzamides with significant antiproliferative and cytotoxic activity against cancer cell lines, indicating their potential as antimicrobial agents (Imramovský, Jorda, Pauk, Řezníčková, Dušek, Hanusek, & Kryštof, 2013).
Safety and Hazards
Sigma-Aldrich, a supplier of N-(2,2,2-Trichloro-1-phenylethyl)benzamide, states that the product is sold as-is and makes no representation or warranty whatsoever with respect to this product . This suggests that users should handle the compound with care and take responsibility for confirming its identity and/or purity.
Propiedades
IUPAC Name |
N-(2,2,2-trichloro-1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c16-15(17,18)13(11-7-3-1-4-8-11)19-14(20)12-9-5-2-6-10-12/h1-10,13H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHWLASXUWHLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60721-37-1 | |
| Record name | NSC143308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)











